4,7-Dichlorofuro[2,3-d]pyridazine
Overview
Description
4,7-Dichlorofuro[2,3-d]pyridazine is a chemical compound with the molecular formula C6H2Cl2N2O . It has a molecular weight of 189.00 g/mol . The IUPAC name for this compound is 4,7-dichlorofuro[2,3-d]pyridazine .
Synthesis Analysis
The synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine involves several steps. One method involves the oxidation of 2-methyl-4,7-dichlorofuro[2,3-d]pyridazine with sodium dichromate . Another method involves the use of phosphorous oxychloride and pyridine .Molecular Structure Analysis
The molecular structure of 4,7-Dichlorofuro[2,3-d]pyridazine is characterized by a furo[2,3-d]pyridazine core, which is a bicyclic system consisting of a furan ring fused with a pyridazine ring . The furan ring is a five-membered ring with four carbon atoms and one oxygen atom, while the pyridazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms .Physical And Chemical Properties Analysis
4,7-Dichlorofuro[2,3-d]pyridazine has several notable physical and chemical properties. It has a molecular weight of 189.00 g/mol and a topological polar surface area of 38.9 Ų . It also has a complexity of 158 as computed by Cactvs 3.4.8.18 .Scientific Research Applications
1. Synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine Derivatives
- Method of Application : The synthesis involves several steps, including the use of methanol (MeOH), hydrochloric acid (HCl), and other reagents. The reaction conditions, such as temperature and time, are carefully controlled to ensure the desired product is obtained .
2. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine
- Application Summary : 4,5-Dicyanopyridazine, a related compound, has shown surprising reactivity in inverse electron-demand Hetero Diels-Alder (HDA) processes with different dienophiles .
- Method of Application : The compound is reacted with different dienophiles under controlled conditions. The use of alkenes, alkynes, and enamines as 2π electron counterparts affords dicyanocyclohexa-1,3-dienes and substituted phthalonitriles .
- Results or Outcomes : The reactions result in the formation of different compounds, including dicyanocyclohexa-1,3-dienes and substituted phthalonitriles. These compounds can have various applications in different fields .
3. Synthesis of 4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine
- Application Summary : This compound is used in the synthesis of a new dye that exhibits fluorescence in the near-infrared region of the spectrum .
- Method of Application : The synthesis involves bromination of 4,7-di(thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine followed by Suzuki cross-coupling with carbazoleboronic acid .
- Results or Outcomes : The dye shows promise for use as an active emitting layer in NIR OLED as well as for other possible applications as an IR luminophore .
4. Synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine-2-carboxaldehyde and Its Derivatives
- Application Summary : This compound is used in the synthesis of various derivatives, which can have different applications based on their chemical properties .
- Method of Application : The synthesis involves several steps, including the use of various reagents and controlled reaction conditions .
- Results or Outcomes : The synthesis results in different derivatives of 4,7-Dichlorofuro[2,3-d]pyridazine-2-carboxaldehyde, each with unique properties .
5. Synthesis of 4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine
- Application Summary : This compound is used in the synthesis of a new dye that exhibits fluorescence in the near-infrared region of the spectrum .
- Method of Application : The synthesis involves bromination of 4,7-di(thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine followed by Suzuki cross-coupling with carbazoleboronic acid .
- Results or Outcomes : The dye shows promise for use as an active emitting layer in NIR OLED as well as for other possible applications as an IR luminophore .
6. Synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine-2-carboxaldehyde and Its Derivatives
- Application Summary : This compound is used in the synthesis of various derivatives, which can have different applications based on their chemical properties .
- Method of Application : The synthesis involves several steps, including the use of various reagents and controlled reaction conditions .
- Results or Outcomes : The synthesis results in different derivatives of 4,7-Dichlorofuro[2,3-d]pyridazine-2-carboxaldehyde, each with unique properties .
properties
IUPAC Name |
4,7-dichlorofuro[2,3-d]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O/c7-5-3-1-2-11-4(3)6(8)10-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVXBMHCLBNTFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C(=NN=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500062 | |
Record name | 4,7-Dichlorofuro[2,3-d]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dichlorofuro[2,3-d]pyridazine | |
CAS RN |
13177-70-3 | |
Record name | 4,7-Dichlorofuro[2,3-d]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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